Benzene, 1,2-dibromo-4,5-dihexyl-

Description

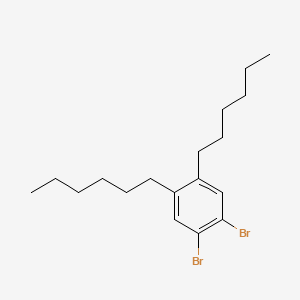

1,2-Dibromo-4,5-dihexylbenzene: is an organic compound with the molecular formula C18H28Br2 and a molecular weight of 404.22 g/mol It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and two hexyl groups are substituted at the 4 and 5 positions

Properties

CAS No. |

148639-28-5 |

|---|---|

Molecular Formula |

C18H28Br2 |

Molecular Weight |

404.2 g/mol |

IUPAC Name |

1,2-dibromo-4,5-dihexylbenzene |

InChI |

InChI=1S/C18H28Br2/c1-3-5-7-9-11-15-13-17(19)18(20)14-16(15)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |

InChI Key |

VGRFTVQEYAEIPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC(=C(C=C1CCCCCC)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Dibromo-4,5-dihexylbenzene can be synthesized through the bromination of 4,5-dihexylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 2 positions .

Industrial Production Methods:

Industrial production of 1,2-dibromo-4,5-dihexylbenzene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

1,2-Dibromo-4,5-dihexylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Oxidation Reactions: The hexyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Substitution Reactions: Products include 1,2-dialkyl-4,5-dihexylbenzene derivatives.

Reduction Reactions: Products include 4,5-dihexylbenzene.

Oxidation Reactions: Products include 1,2-dibromo-4,5-dicarboxybenzene.

Scientific Research Applications

1,2-Dibromo-4,5-dihexylbenzene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in organic reactions.

Biology: It is used in the development of bioactive compounds and as a probe to study biological systems.

Mechanism of Action

The mechanism of action of 1,2-dibromo-4,5-dihexylbenzene involves its interaction with molecular targets through its bromine atoms and hexyl groups. The bromine atoms can participate in halogen bonding, while the hexyl groups can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1,2-Dibromo-4,5-dimethylbenzene: Similar in structure but with methyl groups instead of hexyl groups.

1,4-Dibromo-2,5-dihexylbenzene: Similar in structure but with bromine atoms at the 1 and 4 positions.

2,5-Dibromo-1,4-dihexylbenzene: Similar in structure but with bromine atoms at the 2 and 5 positions.

Uniqueness:

1,2-Dibromo-4,5-dihexylbenzene is unique due to the specific positioning of the bromine atoms and hexyl groups, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

Benzene, 1,2-dibromo-4,5-dihexyl- (CAS No. 37895-73-1) is a halogenated organic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, toxicological effects, and relevant case studies.

Benzene, 1,2-dibromo-4,5-dihexyl- is characterized by its molecular formula and a molecular weight of approximately 352.14 g/mol. The compound features two bromine atoms and two hexyl substituents on the benzene ring, which significantly influence its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 352.14 g/mol |

| Solubility | Moderately soluble |

| Log P (octanol-water) | 3.06 |

| Melting Point | Not available |

Pharmacological Properties

Research indicates that Benzene, 1,2-dibromo-4,5-dihexyl- exhibits several pharmacological properties:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes (CYPs), particularly CYP1A2 and CYP2C9, which are crucial in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

- Cell Membrane Interaction : The lipophilic nature of the hexyl chains allows for significant interaction with cellular membranes, potentially affecting membrane fluidity and permeability .

Toxicological Effects

The toxicological profile of Benzene, 1,2-dibromo-4,5-dihexyl- raises concerns regarding its environmental persistence and bioaccumulation:

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of halogenated compounds revealed that Benzene, 1,2-dibromo-4,5-dihexyl- was detected in sediment samples from contaminated sites. The study assessed the bioavailability of the compound to benthic organisms and found significant bioaccumulation in species such as Hyalella azteca, indicating potential ecological risks associated with its presence in aquatic environments .

Case Study 2: Human Health Risk Evaluation

An evaluation of indoor dust samples revealed the presence of various brominated compounds, including Benzene, 1,2-dibromo-4,5-dihexyl-. The study highlighted concerns regarding exposure through inhalation and dermal contact, particularly in residential settings where such compounds may be used in consumer products. The findings suggest a need for further investigation into the health implications of chronic exposure to this compound .

Q & A

Q. What are the established synthetic routes for preparing 1,2-dibromo-4,5-dihexylbenzene?

- Methodological Answer : A common approach involves Diels-Alder cycloaddition using dihexyl-substituted dienes and benzyne precursors. For example, benzyne can be generated via dehalogenation of 1,2-dibromo-4,5-dihexylbenzene using n-butyllithium, followed by reaction with anthracene derivatives. Optimization of reaction conditions (e.g., slow reagent addition, inert atmosphere) is critical for yield improvement . Alternative routes may employ Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce bromine and hexyl groups sequentially.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns and purity. Hexyl chains exhibit characteristic alkyl resonances (δ 0.8–1.5 ppm for CH/CH).

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS verifies molecular weight (e.g., expected [M] at m/z 404.22 for CHBr) .

- X-ray Crystallography : Single-crystal analysis using SHELXL refines the structure, resolving steric effects of hexyl groups. Anisotropic displacement parameters and hydrogen placement are refined via OLEX2 .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer : Store in sealed, dry containers under inert gas (argon/nitrogen) at room temperature to prevent degradation. Use gloves and protective eyewear (S36/S26 protocols) due to potential irritancy (R36/37/38). Avoid exposure to moisture or light, which may induce debromination or oxidation .

Advanced Research Questions

Q. How do the hexyl substituents influence electronic and steric effects in cross-coupling reactions?

- Methodological Answer : Hexyl groups introduce steric hindrance , slowing reaction kinetics in coupling reactions (e.g., Suzuki or Heck). Electronic effects are minimal due to their electron-donating nature. To mitigate steric issues:

- Use bulky ligands (e.g., SPhos) in palladium-catalyzed reactions.

- Optimize solvent polarity (e.g., toluene for solubility) and temperature (e.g., 80–100°C).

Steric maps from X-ray data (via Mercury software) guide functionalization sites .

Q. How can contradictions in thermal stability data between DSC and DTA analyses be resolved?

- Methodological Answer : Discrepancies arise from differing heating rates and sample preparation :

- DSC : Measures heat flow under controlled conditions (e.g., 10°C/min). Ideal for detecting glass transitions.

- DTA : Compares sample vs. reference thermal profiles; sensitive to phase changes but prone to baseline drift.

Calibrate instruments with indium standards and replicate experiments under identical conditions. For 1,2-dibromo-4,5-dihexylbenzene, combine DSC with thermogravimetric analysis (TGA) to correlate mass loss with endothermic events .

Q. What strategies optimize crystallization for X-ray analysis given the compound's hydrophobicity?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation. Hexyl chains favor nonpolar solvents.

- Seeding : Introduce microcrystals from prior batches to nucleate growth.

- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances lattice formation.

- Cryoprotection : For low-temperature data collection, use Paratone-N oil to prevent ice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.